molecular formula C19H19NO4 B557323 Fmoc-N-methyl-L-alanine CAS No. 84000-07-7

Fmoc-N-methyl-L-alanine

Cat. No. B557323
CAS RN: 84000-07-7
M. Wt: 325.4 g/mol
InChI Key: JOFHWKQIQLPZTC-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-N-methyl-L-alanine is an important organic intermediate . It is used in the agrochemical, pharmaceutical, and dyestuff fields . It is also used in N-methyl amino acids for peptide synthesis . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .


Synthesis Analysis

Fmoc-N-methyl-L-alanine is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids - a methyl group as the side chain. This small side chain confers a high degree of flexibility when incorporated into a polypeptide chain .


Molecular Structure Analysis

The molecular formula of Fmoc-N-methyl-L-alanine is C19H19NO4 . The molecular weight is 325.4 g/mol .


Chemical Reactions Analysis

Fmoc-N-methyl-L-alanine is a building block for the introduction of N -α-methyl-alanine amino-acid residues by Fmoc SPPS . It is used in the preparation of triazolopeptides, and azapeptides in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis to transform Mannich-adducts into α-halogenated amides without undergoing aziridination .


Physical And Chemical Properties Analysis

Fmoc-N-methyl-L-alanine is a white to off-white powder . Its melting point is 155 - 157 °C .

Scientific Research Applications

  • Synthesis and Solvatochromic Properties : Fmoc-N-methyl-L-alanine has been involved in the study of solvatochromic properties and dipole moments. An efficient protocol for its activation and reduction has been described, highlighting its utility in spectral studies and understanding solvent–solute interactions (Lalithamba et al., 2014).

  • Self-Assembly in Bioactive Dipeptides : The effect of attaching a bulky hydrophobic aromatic unit, like Fmoc, on the self-assembly of bioactive dipeptides, such as L-carnosine, has been explored. This work shows that Fmoc can drive self-assembly into amyloid fibrils, which are crucial in understanding biological properties and potential therapeutic applications (Castelletto et al., 2011).

  • Facile Synthesis for Peptide Synthesis : A highly efficient synthesis method for Fmoc-N-methyl α- and β-amino acids from corresponding Fmoc-amino acids has been developed. This method is significant for its application in solid-phase peptide synthesis, showcasing the role of Fmoc-N-methyl-L-alanine in facilitating peptide synthesis processes (Govender & Arvidsson, 2006).

  • Use in Glycoconjugates Synthesis : Fmoc-N-methyl-L-alanine has been utilized in the synthesis of orthogonally protected building blocks for glycoconjugates. These are important in mimicking natural multivalent carbohydrate ligands, indicating its role in the study of carbohydrate binding and potential therapeutic applications (Katajisto et al., 2002).

  • Application in Neoglycopeptide Synthesis : The synthesis of a derivative of Fmoc-N-methyl-L-alanine has expanded the availability of a neoglycopeptide synthesis strategy, demonstrating its role in efficient incorporation into peptides and subsequent glycosylation processes (Carrasco et al., 2003).

  • Chromatographic Separation Studies : Fmoc-N-methyl-L-alanine has been used in the development of new methods for separating amino acids by reversed phase high-performance liquid chromatography, emphasizing its role in analytical chemistry and substance purification (Su Ming-wei, 2013).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . While the main method of discovery has been biological display—phage, mRNA, and ribosome—the synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space . In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Hence, as a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, we have developed substrate-tolerant amide coupling reaction conditions for amino acid monomers, performed a coupling screen to illustrate such tolerance, developed protecting group strategies for relevant amino acids and reported the limitations thereof, developed a strategy for the coupling of α,α-disubstituted alkenyl amino acids relevant to all-hydrocarbon stapled peptide drug discovery, developed reaction conditions for the coupling of tripeptides likely to be used in DECL builds, and synthesized a fully deprotected DNA-decamer conjugate to illustrate the potency of the developed methodology for on-DNA peptide synthesis .

properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFHWKQIQLPZTC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350931
Record name Fmoc-N-methyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-methyl-L-alanine

CAS RN

84000-07-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84000-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-N-methyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-N-methyl-L-alanine
Reactant of Route 2
Reactant of Route 2
Fmoc-N-methyl-L-alanine
Reactant of Route 3
Reactant of Route 3
Fmoc-N-methyl-L-alanine
Reactant of Route 4
Reactant of Route 4
Fmoc-N-methyl-L-alanine
Reactant of Route 5
Reactant of Route 5
Fmoc-N-methyl-L-alanine
Reactant of Route 6
Reactant of Route 6
Fmoc-N-methyl-L-alanine

Citations

For This Compound
4
Citations
ML Di Gioia, A Leggio, A Liguori, F Perri, C Siciliano… - Amino Acids, 2010 - Springer
A convenient route for the synthesis of lipophilic N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids, interesting building blocks to be used for the preparation of N-…
Number of citations: 39 link.springer.com
S Michon, F Cavelier, XJ Salom-Roig - Marine drugs, 2021 - mdpi.com
… tert-Butylsilylether cleavage, esterification of the resulting free alcohol 27 with Fmoc-N-methyl-l-alanine, and removal of trichloroethyl group delivered 28. Fmoc group cleavage and …
Number of citations: 6 www.mdpi.com
K Suenaga, T Mutou, T Shibata, T Itoh, T Fujita… - Tetrahedron, 2004 - Elsevier
… Esterification of 36 with N-Fmoc-N-methyl-l-alanine gave the N-methylalanine ester 37 26 (94%), the 2,2,2-trichloroethyl group of which was removed to afford carboxylic acid 38 (97%). …
Number of citations: 95 www.sciencedirect.com
BW Phillips - 1998 - search.proquest.com
This thesis describes the development and study of catalytic antibodies capable of peptide bond formation. The preparation of haptens for preparing such antibodies is described, as are …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.